tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It features a tert-butyl ester group and a cyanocyclohexyl substituent, making it a compound of interest in medicinal chemistry and pharmaceutical research. The molecular formula for this compound is , and it has a molecular weight of approximately 278.39 g/mol. This compound is primarily studied for its potential applications in drug development, particularly in the context of central nervous system disorders.
The compound is classified under the category of piperidine derivatives, which are known for their diverse biological activities. Piperidine itself is a six-membered ring containing one nitrogen atom, and modifications to this structure can lead to various pharmacological properties. The specific structural features of tert-butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate suggest potential uses in neuropharmacology and as a scaffold for further drug development.
The synthesis of tert-butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate typically involves several steps, including the formation of the piperidine ring and subsequent functionalization.
For example, one reported method involves the reaction of tert-butyl 4-piperidone with cyanocyclohexyl bromide in the presence of a base, followed by purification steps to isolate the desired ester .
The molecular structure of tert-butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate can be represented as follows:
CC(C)(C)OC(=O)N1CCC(CC1)C#N
InChI=1S/C16H26N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3
tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate can undergo various chemical reactions typical for esters and piperidines:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for tert-butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate is not fully elucidated but may involve interactions with neurotransmitter systems in the central nervous system. Compounds with similar structures often act as modulators of neurotransmitter receptors such as dopamine or serotonin receptors, influencing mood, cognition, and behavior.
Further studies are necessary to clarify these mechanisms through pharmacological assays and receptor binding studies.
The physical and chemical properties of tert-butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate include:
Property | Value |
---|---|
Molecular Weight | 278.39 g/mol |
Melting Point | 155–157 °C |
Solubility | Soluble in organic solvents |
tert-butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate has potential applications in:
The ongoing research into this compound's properties and mechanisms may reveal further applications in therapeutic contexts, particularly within neuropharmacology.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2